Home > Products > Building Blocks P3497 > 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile - 1187595-85-2

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Catalog Number: EVT-1716453
CAS Number: 1187595-85-2
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Baricitinib

Compound Description: Baricitinib is a drug used for the treatment of rheumatoid arthritis. It functions as a Janus kinase (JAK) inhibitor, specifically targeting JAK1 and JAK2. [, , , ]

Relevance: Baricitinib is synthesized using 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile as a key intermediate. The structure of baricitinib includes the entire structure of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile, with the addition of a 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine moiety attached to the acetonitrile group via a carbon-carbon bond. [, , , ]

N-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethanesulfonamide (Lactone Impurity, BCL)

Compound Description: This compound, referred to as the lactone impurity (BCL), is a byproduct identified during the synthesis of Baricitinib. []

2-(3-(4-(7H-[4,7′-bipyrrolo[2,3-d]pyrimidin]-4′-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (Dimer Impurity, BCD)

Compound Description: This compound, known as the dimer impurity (BCD), is another byproduct found during Baricitinib synthesis. []

2-(1-(Ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile (Hydroxymethyl Impurity, BHM)

Compound Description: Designated as the hydroxymethyl impurity (BHM), this compound is also a byproduct observed during Baricitinib production. []

Relevance: BHM is closely related in structure to 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile, Baricitinib, and the other Baricitinib impurities. Like BCD, BHM retains the complete core structure of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile, including the ethylsulfonyl azetidine and acetonitrile functionalities. The key structural difference lies in the presence of a hydroxymethyl group attached to the 7-position of the pyrrolo[2,3-d]pyrimidine ring in BHM. []

{3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-1-(ethylsulfonyl)azetidin-3-yl}acetonitrile Heminaphthyldisulfonate

Compound Description: This compound is a salt form of Baricitinib, formed by reacting the Baricitinib base with heminaphthyldisulfonic acid. It acts as a Janus kinase inhibitor. []

Relevance: This compound shares the exact core structure of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile with the added 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine moiety on the acetonitrile group. The only distinction is the presence of the heminaphthyldisulfonate counterion, which ionically interacts with the positively charged nitrogen atom on the pyrazole ring of the Baricitinib portion. []

{3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole-1-yl]-1-ethylsulfonyl-azetidine-3-yl}-acetonitrile dichloroacetate

Compound Description: This compound is a dichloroacetate salt form of Baricitinib and acts as a Janus kinase inhibitor, exhibiting selectivity for JAK3. It can be used for treating autoimmune diseases like rheumatoid arthritis. []

Relevance: Similar to the heminaphthyldisulfonate salt, this compound also shares the exact core structure of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile with the 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine group. The only difference is the presence of the dichloroacetate counterion, which interacts ionically with the positively charged nitrogen on the pyrazole ring of Baricitinib. []

{3-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-azolyl]azetidin-3-yl}acetonitriles

Compound Description: This group of compounds are described as Janus kinase inhibitors and can be used to treat autoimmune diseases like multiple sclerosis. []

Relevance: These compounds share a similar core structure with 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile, notably the azetidin-3-yl}acetonitrile moiety. They differ in the substituent on the nitrogen of the azetidine ring (R1), and the presence of variable substituents (X and Y) within the azole ring that connects to the pyrrolo[2,3-d]pyrimidine group. Despite these variations, the shared structural features highlight their relationship to the target compound. []

Overview

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a chemical compound primarily recognized for its role as a precursor in the synthesis of Baricitinib, a medication used in the treatment of rheumatoid arthritis. The compound is classified under the category of heterocyclic compounds, specifically featuring an azetidine ring structure with an ethylsulfonyl group and an acetonitrile moiety. Its significance in pharmaceutical chemistry is underscored by its involvement in the development of JAK inhibitors, which play a crucial role in modulating immune responses.

Synthesis Analysis

Another efficient synthesis method involves a green oxidation reaction in a microchannel reactor, which employs commercially available and cost-effective starting materials such as benzylamine. This approach not only enhances yield but also aligns with sustainable practices in chemical manufacturing . The reaction conditions typically include controlled temperatures and specific reagent concentrations to optimize product formation.

Molecular Structure Analysis

The molecular formula of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is C7H10N2O2SC_7H_{10}N_2O_2S, with a molecular weight of approximately 186.23 g/mol. The compound features several notable structural characteristics:

  • Molecular Structure: The compound contains an azetidine ring, which is a four-membered cyclic structure, along with an ethylsulfonyl group that contributes to its reactivity. The acetonitrile portion introduces a cyano group, enhancing the compound's potential interactions in biological systems.
  • Structural Data:
    • XLogP3: -0.9
    • Hydrogen Bond Donor Count: 0
    • Hydrogen Bond Acceptor Count: 4
    • Rotatable Bond Count: 2
    • Topological Polar Surface Area: 69.6 Ų .
Chemical Reactions Analysis

The reactivity of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile can be attributed to its functional groups. The presence of the cyano group allows for nucleophilic addition reactions, while the sulfonyl group can participate in electrophilic substitution reactions. These properties make the compound versatile for further chemical transformations leading to more complex derivatives.

Specific reactions have been documented in patents detailing the conversion of this compound into various intermediates for pharmaceutical applications, particularly focusing on modifications that enhance biological activity or improve pharmacokinetic profiles .

Mechanism of Action

While 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile itself does not exhibit inherent biological activity, its significance arises from its role as a precursor to Baricitinib. The mechanism of action for Baricitinib involves the selective inhibition of Janus kinase enzymes, particularly JAK1 and JAK2. By inhibiting these enzymes, Baricitinib disrupts cytokine signaling pathways that are critical for inflammatory responses, thereby modulating immune function and reducing inflammation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile are essential for understanding its behavior in various environments:

  • Physical Properties:
    • Appearance: Typically presented as a solid.
  • Chemical Properties:
    • Solubility: Generally soluble in polar organic solvents due to the presence of polar functional groups.
    • Stability: Stability can vary based on environmental conditions such as pH and temperature; further studies may be required to elucidate specific stability profiles.

Relevant data indicates that the compound has a complexity score of 333, suggesting moderate synthetic difficulty and potential for diverse chemical behavior .

Applications

The primary application of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile lies within pharmaceutical chemistry as an intermediate in the synthesis of Baricitinib. Its role as a JAK inhibitor positions it as a critical component in therapies aimed at treating autoimmune diseases such as rheumatoid arthritis. Additionally, ongoing research may explore further applications in related therapeutic areas or novel drug development pathways.

Properties

CAS Number

1187595-85-2

Product Name

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

IUPAC Name

2-(1-ethylsulfonylazetidin-3-ylidene)acetonitrile

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c1-2-12(10,11)9-5-7(6-9)3-4-8/h3H,2,5-6H2,1H3

InChI Key

HQUIOHSYUKWGOM-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1CC(=CC#N)C1

Canonical SMILES

CCS(=O)(=O)N1CC(=CC#N)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.